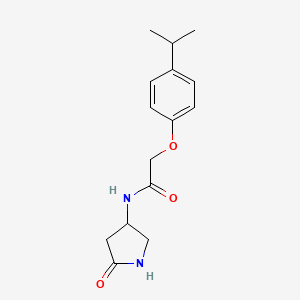
2-(4-isopropylphenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-isopropylphenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C15H20N2O3 and its molecular weight is 276.336. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-isopropylphenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide is a compound of interest due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for its development in medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C14H19N1O2
- Molecular Weight : 233.31 g/mol
- CAS Number : 223128-33-4
This compound features a phenoxy group linked to a pyrrolidine moiety, which may contribute to its biological activity.
Biological Activity Overview
Research has indicated that compounds with similar structural motifs often exhibit significant biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.
Cytotoxicity
In a study evaluating various derivatives, compounds structurally related to this compound were screened for cytotoxic activity against tumor cells. Notably, several derivatives demonstrated potent cytotoxicity compared to control agents like TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) in mammalian cancer cells .
The mechanism by which this compound exerts its effects may involve the modulation of signaling pathways associated with cell proliferation and apoptosis. Inhibition of histone deacetylases (HDACs) has been suggested as a potential mechanism for similar compounds, leading to altered gene expression profiles conducive to apoptosis in cancer cells .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various isoxazolines linked to similar phenoxy groups. Among these, certain derivatives exhibited significant cytotoxic effects on cancer cell lines, suggesting that the phenoxy-acetamide structure may enhance the anticancer properties through specific interactions with cellular targets .
Case Study 2: Neuroprotective Effects
Another investigation focused on compounds containing pyrrolidine rings indicated potential neuroprotective effects. These compounds were shown to reduce oxidative stress markers in neuronal cell cultures, which is critical for conditions like Alzheimer’s disease . The presence of the isopropylphenoxy group may contribute to this protective effect by enhancing solubility and bioavailability.
Data Table: Biological Activities of Related Compounds
属性
IUPAC Name |
N-(5-oxopyrrolidin-3-yl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10(2)11-3-5-13(6-4-11)20-9-15(19)17-12-7-14(18)16-8-12/h3-6,10,12H,7-9H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNCSHLKBDGOHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2CC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














